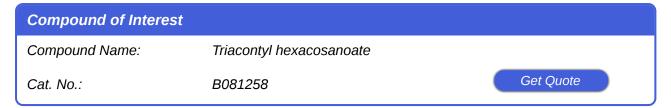


An In-depth Technical Guide to Triacontyl Hexacosanoate (CAS Number 14206-01-0)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl hexacosanoate, registered under CAS number 14206-01-0, is a long-chain saturated wax ester. It is comprised of a triacontanol (a 30-carbon alcohol) moiety esterified with hexacosanoic acid (a 26-carbon fatty acid). This molecule is of interest to researchers in various fields due to its physicochemical properties, its presence in natural sources, and its potential applications in materials science and as a hydrophobic component in formulation studies. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analysis, and safety information.

Synonyms: Marsilin, Marsiline, 1-triacontanol cerotate.[1][2][3]

Physicochemical Properties

Triacontyl hexacosanoate is a solid at room temperature with a high melting point, characteristic of long-chain saturated esters. Its long aliphatic chains render it highly lipophilic and practically insoluble in water.



Property	Value	Source(s)
Molecular Formula	C56H112O2	[1][2]
Molecular Weight	817.51 g/mol	[2]
Melting Point	85-86 °C	[2][3]
Boiling Point	732 °C at 760 mmHg (Predicted)	[2]
Density	0.854 g/cm³ (Predicted)	[2]
Flash Point	415 °C (Predicted)	[2]
LogP (Predicted)	28.34	[2]
Refractive Index	1.462 (Predicted)	[2]
Vapor Pressure	2.74E-21 mmHg at 25°C (Predicted)	[2]

Synthesis and Purification

The primary method for synthesizing **triacontyl hexacosanoate** is through the Fischer esterification of triacontanol and hexacosanoic acid.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of a long-chain fatty acid and a long-chain alcohol.[4][5]

Materials:

- Hexacosanoic acid
- Triacontanol
- Concentrated sulfuric acid (catalyst)
- Toluene (solvent)



- 5% Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Hexane or ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of hexacosanoic acid and triacontanol in toluene.
- Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
- Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
- After the reaction is complete, cool the mixture to room temperature.
- Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
- Dry the organic phase over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude triacontyl hexacosanoate.

Purification: Recrystallization

The crude product can be purified by recrystallization.[6][7]

Procedure:

- Dissolve the crude triacontyl hexacosanoate in a minimal amount of hot hexane or ethanol.
- Allow the solution to cool slowly to room temperature to facilitate crystal formation.
- Further cool the mixture in an ice bath to maximize crystal precipitation.



- · Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- · Dry the purified crystals under vacuum.



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Fig. 1: Workflow for the synthesis and purification of **triacontyl hexacosanoate**.

Analytical Characterization

Due to the lack of publicly available spectra for **triacontyl hexacosanoate**, this section provides expected spectral characteristics and a general protocol for analysis based on similar long-chain wax esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key technique for the analysis of wax esters. High-temperature GC is necessary due to the low volatility of these compounds.[8][9][10]

Experimental Protocol:

- Column: A high-temperature capillary column (e.g., DB-1 HT).[8]
- Injector Temperature: 390 °C.[8]
- Detector Temperature: 390 °C.[8]
- Oven Program: Start at 120 °C, ramp to 240 °C at 15 °C/min, then ramp to 390 °C at 8 °C/min, and hold for 6 minutes.[8]
- Carrier Gas: Helium.[11]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[10]



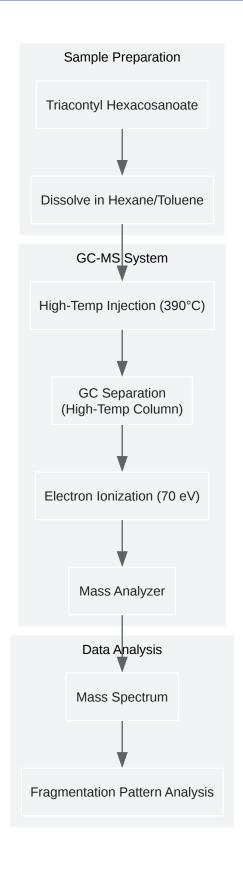




Expected Mass Spectrum Fragmentation: The mass spectrum of a long-chain saturated ester is expected to show a molecular ion peak (M⁺) at m/z 816.9 (for the monoisotopic mass), although it may be of low intensity. Key fragmentation patterns include:

- Acylium ion: A prominent peak corresponding to [R-C=O]⁺ from the hexacosanoic acid moiety.
- Alkene fragment: A fragment from the triacontanol chain resulting from the loss of the fatty acid.
- McLafferty rearrangement: If sterically feasible, though less common in such long, straightchain esters.
- Series of hydrocarbon fragments: A characteristic pattern of peaks separated by 14 Da (-CH₂-) from the cleavage of the long alkyl chains.





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